molecular formula C10H14N2O2 B1611774 N-(2-amino-4-methoxyphenyl)propanamide CAS No. 67169-89-5

N-(2-amino-4-methoxyphenyl)propanamide

Cat. No.: B1611774
CAS No.: 67169-89-5
M. Wt: 194.23 g/mol
InChI Key: YGJJWAQBSFELGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of propanamide, featuring an amino group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the preparation of intermediates, reaction optimization, and purification using techniques like chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives .

Scientific Research Applications

N-(2-amino-4-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-amino-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)propanamide
  • N-(4-methoxyphenyl)-2-methylpropanamide
  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide

Uniqueness

N-(2-amino-4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJJWAQBSFELGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588285
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67169-89-5
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-amino-4-methoxyphenyl)propanamide
Reactant of Route 3
N-(2-amino-4-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-amino-4-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-amino-4-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-amino-4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.